Isoalantolactone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoalantolactone can be synthesized through structural modifications and reactions such as the Michael reaction and the Heck reaction . These reactions involve the addition of active methylene compounds to this compound, enhancing its biological activity .
Industrial Production Methods
The industrial production of this compound involves extracting it from elecampane using ethanol through cold soaking. The extract is then subjected to various purification steps, including silica gel column chromatography and gradient elution with petroleum ether-acetic ether solution . This method ensures high purity and yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Isoalantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the [3+2] cycloaddition reaction with diazocyclopropane, which is stereo-, chemo-, and regiospecific .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include diazocyclopropane for cycloaddition reactions and various solvents like dichloromethane . The reaction conditions often involve specific temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include various derivatives with enhanced biological activities . These derivatives are evaluated for their potential therapeutic applications .
Scientific Research Applications
In chemistry, it is used as a precursor for synthesizing other bioactive compounds . In biology and medicine, isoalantolactone exhibits anti-inflammatory, antioxidant, and anticancer properties . It has shown promise in treating inflammatory diseases, neurodegenerative diseases, and various types of cancer, including lung, breast, and pancreatic cancer .
Mechanism of Action
Isoalantolactone exerts its effects through multiple mechanisms . It inhibits the NF-κB pathway, reducing inflammation and improving survival in sepsis . Additionally, it targets key glycolytic enzymes, reducing glucose consumption and lactate production in cancer cells . This compound also induces apoptosis in cancer cells by activating the mitochondrial and phosphatidylinositol 3-kinase/Akt signaling pathways .
Comparison with Similar Compounds
Isoalantolactone belongs to the sesquiterpene lactone family, which includes other compounds like artemisinin, parthenolide, and thapsigargin . Compared to these compounds, this compound is unique due to its diverse pharmacological activities and potential therapeutic applications . While artemisinin is primarily known for its antimalarial properties, this compound exhibits a broader range of activities, including anti-inflammatory and anticancer effects .
Similar Compounds
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Thapsigargin: Known for its ability to inhibit the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump, leading to apoptosis in cancer cells.
Properties
IUPAC Name |
(3aR,4aS,8aR,9aR)-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3/t11-,12+,13-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUANYCQTOGILD-QVHKTLOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-17-7, 4677-48-9 | |
Record name | (+)-Isoalantolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoalantolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoalantolactone, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004677489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 470-17-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 470-17-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOALANTOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYH07P620U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISOALANTOLACTONE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTF89ZHT7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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